molecular formula C14H25NO4 B6190356 3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoic acid CAS No. 2648895-45-6

3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoic acid

Cat. No. B6190356
CAS RN: 2648895-45-6
M. Wt: 271.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoic acid is a useful research compound. Its molecular formula is C14H25NO4 and its molecular weight is 271.4. The purity is usually 95.
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properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoic acid involves the protection of the amine group, followed by the formation of the cyclobutane ring, and then the deprotection of the amine group. The final step involves the addition of the propanoic acid group.", "Starting Materials": [ "tert-butyl carbamate", "2,2-dimethylcyclobutanone", "propanoic acid", "ethyl chloroformate", "triethylamine", "sodium hydride", "dimethylformamide", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with ethyl chloroformate and triethylamine in dimethylformamide to form the tert-butyl carbamate ester.", "Step 2: Formation of the cyclobutane ring by reacting the tert-butyl carbamate ester with 2,2-dimethylcyclobutanone and sodium hydride in dimethylformamide to form the cyclobutane ring.", "Step 3: Deprotection of the amine group by reacting the cyclobutane ring with methanol and water to remove the tert-butyl carbamate protecting group.", "Step 4: Addition of the propanoic acid group by reacting the cyclobutane ring with propanoic acid and triethylamine in dimethylformamide to form 3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoic acid." ] }

CAS RN

2648895-45-6

Molecular Formula

C14H25NO4

Molecular Weight

271.4

Purity

95

Origin of Product

United States

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